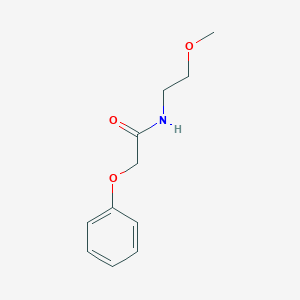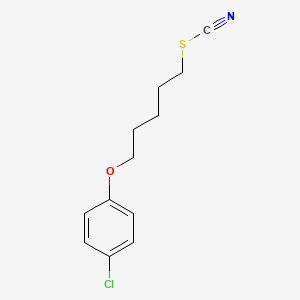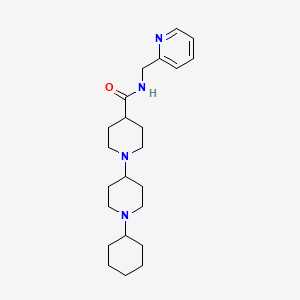![molecular formula C20H16ClFO5 B4908565 [3-(2-Chloro-6-fluorophenoxy)-6-ethyl-2-methyl-4-oxochromen-7-yl] acetate](/img/structure/B4908565.png)
[3-(2-Chloro-6-fluorophenoxy)-6-ethyl-2-methyl-4-oxochromen-7-yl] acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(2-Chloro-6-fluorophenoxy)-6-ethyl-2-methyl-4-oxochromen-7-yl] acetate is a chemical compound with a complex structure that includes chloro, fluoro, and phenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2-Chloro-6-fluorophenoxy)-6-ethyl-2-methyl-4-oxochromen-7-yl] acetate typically involves multiple steps. One common approach is to start with the preparation of the core chromen-4-one structure, followed by the introduction of the chloro and fluoro substituents. The final step involves the acetylation of the hydroxyl group to form the acetate ester. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency. The use of high-purity reagents and stringent quality control measures are essential to ensure the consistency and reliability of the final product .
Chemical Reactions Analysis
Types of Reactions
[3-(2-Chloro-6-fluorophenoxy)-6-ethyl-2-methyl-4-oxochromen-7-yl] acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogen exchange
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various halogenated compounds .
Scientific Research Applications
[3-(2-Chloro-6-fluorophenoxy)-6-ethyl-2-methyl-4-oxochromen-7-yl] acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of agrochemicals and other specialty chemicals
Mechanism of Action
The mechanism of action of [3-(2-Chloro-6-fluorophenoxy)-6-ethyl-2-methyl-4-oxochromen-7-yl] acetate involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The pathways involved can include signal transduction, metabolic processes, and cellular regulation .
Comparison with Similar Compounds
Similar Compounds
Pyraflufen-ethyl: This compound has a similar structure and is used as a herbicide.
Fluorinated Quinolines: These compounds share the fluoro group and have applications in medicine and agriculture .
Uniqueness
What sets [3-(2-Chloro-6-fluorophenoxy)-6-ethyl-2-methyl-4-oxochromen-7-yl] acetate apart is its unique combination of functional groups, which confer specific chemical properties and biological activities. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
[3-(2-chloro-6-fluorophenoxy)-6-ethyl-2-methyl-4-oxochromen-7-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClFO5/c1-4-12-8-13-17(9-16(12)26-11(3)23)25-10(2)19(18(13)24)27-20-14(21)6-5-7-15(20)22/h5-9H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZOQFGNWXUNFKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OC(=O)C)OC(=C(C2=O)OC3=C(C=CC=C3Cl)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClFO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(PHENYLSULFANYL)ETHYL]-3-(PYRROLIDINE-1-SULFONYL)BENZAMIDE](/img/structure/B4908482.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(4-isopropylbenzyl)ethanediamide](/img/structure/B4908496.png)
![N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-5-(2-nitrophenyl)-2-furamide](/img/structure/B4908498.png)

![(3aS,6aR)-3-[2-(3-chlorophenyl)ethyl]-5-methyl-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B4908506.png)

![3-Ethyl-1-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-1-[(4-methoxyphenyl)methyl]thiourea](/img/structure/B4908530.png)
![N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(4-BROMOPHENYL)-5-OXOPYRROLIDINE-3-CARBOXAMIDE](/img/structure/B4908533.png)
![ethyl 2-({[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}amino)nicotinate](/img/structure/B4908541.png)
![N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N-(2-methoxyethyl)glycinamide](/img/structure/B4908544.png)


![5-({5-[(3,4-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B4908572.png)
![3-[(4-benzyl-1-piperazinyl)carbonyl]-7-(trifluoromethyl)-5-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B4908576.png)
